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molecular formula C7H6ClNOS B8372516 3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazol-4-one

3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazol-4-one

Cat. No. B8372516
M. Wt: 187.65 g/mol
InChI Key: OBAPLQKGBKYJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174909B1

Procedure details

A solution of sodium dichromate (4.4 g) in glacial acetic acid (30 mL) was added dropwise over 1 h to a solution of 3-chloro-4,5,6,7-tetrahydro-1,2-benzisothiazole 23a (2.7 g) and concentrated sulfuric acid (1.8 mL) in glacial acetic acid (80 mL). The reaction mixture was stirred at room temperature for an additional 2 h, and neutralized with a saturated solution of sodium hydrogencarbonate. Extraction with ether (3×150 mL), drying and evaporation gave an oil. Column chromatography on silica gel (eluent: toluene-ethyl acetate 1:1) eluted first 3-chloro-4,5,6,7-tetrahydro-1,2-benzisothiazol-7-one (680 mg). The later fractions contained the title compound (780 mg). Mp 84-85° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Cl:12][C:13]1[C:17]2[CH2:18][CH2:19][CH2:20][CH2:21][C:16]=2[S:15][N:14]=1.S(=O)(=O)(O)[OH:23].C(=O)([O-])O.[Na+]>C(O)(=O)C>[Cl:12][C:13]1[C:17]2[C:18](=[O:23])[CH2:19][CH2:20][CH2:21][C:16]=2[S:15][N:14]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=NSC2=C1CCCC2
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with ether (3×150 mL)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil
WASH
Type
WASH
Details
Column chromatography on silica gel (eluent: toluene-ethyl acetate 1:1) eluted first 3-chloro-4,5,6,7-tetrahydro-1,2-benzisothiazol-7-one (680 mg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NSC2=C1C(CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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